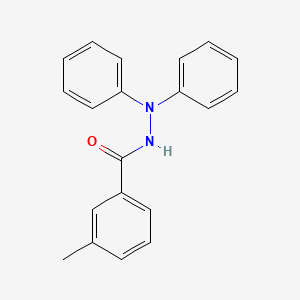![molecular formula C21H25N5O2 B5610276 N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5610276.png)
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide, also known as EMA401, is a small-molecule drug candidate that has been developed for the treatment of chronic pain. It is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways in the body.
Mécanisme D'action
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide is a selective antagonist of the AT2R, which is a G protein-coupled receptor that is expressed in the peripheral nervous system and plays a role in pain signaling. By blocking the activity of the AT2R, this compound reduces the sensitivity of pain receptors and decreases the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of pain-sensing neurons, decrease the release of pro-inflammatory cytokines, and reduce the activation of glial cells in the spinal cord. In addition, this compound has been shown to have anti-inflammatory effects and to promote nerve regeneration in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide for lab experiments is its selectivity for the AT2R, which allows for more precise targeting of pain signaling pathways. In addition, this compound has been shown to be effective in reducing pain in a variety of animal models, which makes it a useful tool for studying the mechanisms of chronic pain. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are a number of potential future directions for research on N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide. One area of interest is the development of more potent and selective AT2R antagonists, which could lead to more effective treatments for chronic pain. In addition, there is interest in exploring the use of this compound in combination with other pain medications, such as opioids, to enhance pain relief and reduce the risk of side effects. Finally, there is interest in exploring the potential use of this compound in other disease areas, such as cancer, where it may have anti-tumor effects.
Méthodes De Synthèse
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis starts with the preparation of 1-ethyl-1H-indazole-3-carbaldehyde, which is then reacted with 4-morpholinylmagnesium bromide to form the intermediate compound. This intermediate is then reacted with 3-pyridinylboronic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical trials, this compound has been shown to be safe and well-tolerated, with significant reductions in pain reported by patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.
Propriétés
IUPAC Name |
N-[(1-ethylindazol-3-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-2-26-19-8-4-3-7-17(19)18(24-26)15-23-21(27)20(16-6-5-9-22-14-16)25-10-12-28-13-11-25/h3-9,14,20H,2,10-13,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWBCSOHQUPEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CNC(=O)C(C3=CN=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5610194.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![2-[5-(3,4-dihydro-2H-chromen-2-yl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5610218.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5610243.png)
![3-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5610251.png)
![2-(2-fluoro-3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5610254.png)
![6-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5610255.png)


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5610287.png)

![4-{1-(2-methylphenyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B5610295.png)
